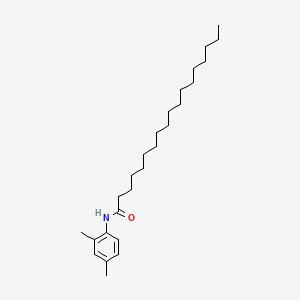
N-Xylylstearamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Xylylstearamide: is an organic compound characterized by the presence of a stearamide group attached to a xylyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amidation Reaction: N-Xylylstearamide can be synthesized through an amidation reaction between stearic acid and xylylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of xylyl nitrile in the presence of stearic acid. This process requires a hydrogenation catalyst such as palladium on carbon and is carried out under high-pressure hydrogen gas.
Industrial Production Methods
Batch Process: In industrial settings, this compound is often produced using a batch process where the reactants are mixed in a reactor and heated to the desired temperature. The reaction is monitored, and the product is purified through crystallization or distillation.
Continuous Process: A continuous process involves the continuous feeding of reactants into a reactor and the simultaneous removal of the product. This method is efficient for large-scale production and ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N-Xylylstearamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding amine or alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can participate in substitution reactions, where functional groups on the xylyl or stearamide moieties are replaced with other groups. Halogenation using reagents like bromine or chlorine is a common example.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amine or alcohol derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Biology
Medicine
Drug Delivery: This compound is explored as a component in drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
Industry
Wirkmechanismus
Molecular Targets and Pathways: : N-Xylylstearamide exerts its effects through interactions with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological responses. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzylstearamide: Similar in structure but with a benzyl group instead of a xylyl group.
N-Phenylstearamide: Contains a phenyl group in place of the xylyl group.
N-Tolylstearamide: Features a tolyl group instead of a xylyl group.
Uniqueness: : N-Xylylstearamide is unique due to the presence of the xylyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
97552-86-8 |
|---|---|
Molekularformel |
C26H45NO |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)octadecanamide |
InChI |
InChI=1S/C26H45NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(28)27-25-21-20-23(2)22-24(25)3/h20-22H,4-19H2,1-3H3,(H,27,28) |
InChI-Schlüssel |
GBRHGXTWPRAKLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=C(C=C(C=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide](/img/structure/B15174894.png)
![Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174902.png)
![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B15174907.png)

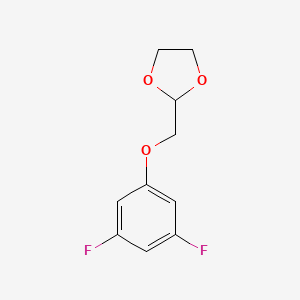
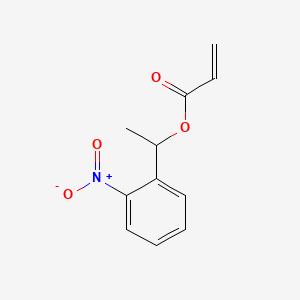
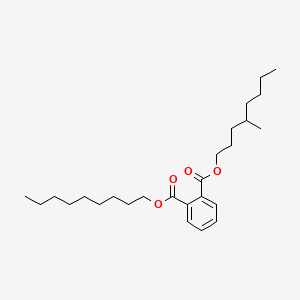
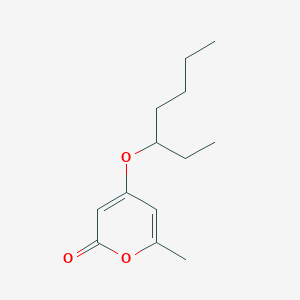
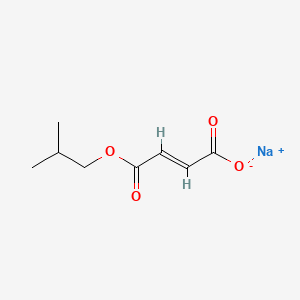
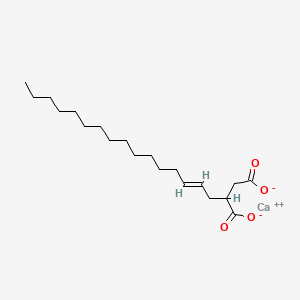

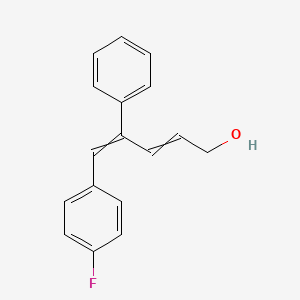

![N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide](/img/structure/B15175006.png)
